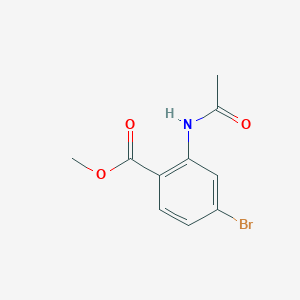
5-Chlor-thiophen-2-carbonsäure (2,2-Diethoxyethyl)amid
Übersicht
Beschreibung
5-Chloro-thiophene-2-carboxylic acid is an organic compound that belongs to the class of alpha amino acid amides . It is a crucial intermediate in the synthesis of rivaroxaban , an oxazolidinone derivative used in the treatment of thromboembolic disorders .
Synthesis Analysis
The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves the reaction of thiophene with the CCl4-ROH-catalyst system . This method takes 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
5-Chloro-thiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used in the synthesis of thieno [2,3- b ] [1,4]thiapezine-5-ones .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-thiophene-2-carboxylic acid is 162.59 g/mol . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Entwicklung von Antikoagulanzien
5-Chlor-thiophen-2-carbonsäure: wird bei der Synthese von Rivaroxaban, einem Oxazolidinon-Derivat, verwendet. Rivaroxaban ist ein starkes Antikoagulans, das zur Behandlung von thromboembolischen Erkrankungen eingesetzt wird . Diese Anwendung ist entscheidend, da sie zur Entwicklung von Medikamenten beiträgt, die Blutgerinnsel verhindern und somit das Risiko von Schlaganfall und Lungenembolie verringern.
Organische Synthese: Produktion von heterocyclischen Verbindungen
Die Verbindung kann zur Synthese von 5-Chlor-4-Nitrothiophen-2-carbonsäure verwendet werden, die ein Vorläufer bei der Herstellung von Thieno[2,3-b][1,4]thiazepin-5-onen ist . Diese heterocyclischen Verbindungen haben verschiedene Anwendungen, darunter die Entwicklung neuer Materialien und Arzneimittel.
Materialwissenschaft: Korrosionsschutzmittel
Thiophenderivate, einschließlich 5-Chlor-thiophen-2-carbonsäure, werden in der industriellen Chemie als Korrosionsschutzmittel verwendet . Sie schützen Metalle und Legierungen vor Korrosion und verlängern so die Lebensdauer von Bauwerken und Maschinen.
Elektronik: Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine bedeutende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Materialien sind unerlässlich für die Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs), die in modernen elektronischen Geräten von entscheidender Bedeutung sind.
Pharmakologie: Entzündungshemmende und Anästhetika
Thiophenderivate zeigen pharmakologische Eigenschaften wie entzündungshemmende Wirkungen . Beispielsweise ist Suprofen mit einem 2-substituierten Thiophengerüst als nichtsteroidales Antirheumatikum bekannt. Darüber hinaus wird Articain, ein 2,3,4-trisubstituiertes Thiophen, in Europa als Dentalanästhetikum eingesetzt .
Synthetische Chemie: Kondensationsreaktionen
Die Verbindung ist an verschiedenen Kondensationsreaktionen beteiligt, wie z. B. der Fiesselmann-Synthese, bei der unter basischen Bedingungen 3-Hydroxy-2-thiophencarbonsäurederivate gebildet werden . Diese Reaktionen sind grundlegend für die Herstellung einer Vielzahl synthetischer Verbindungen, die in verschiedenen Bereichen der Chemie eingesetzt werden.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOVBXJHZQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
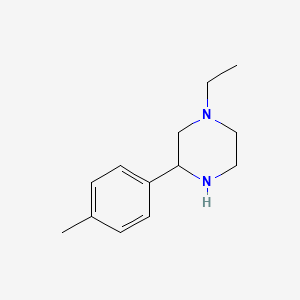

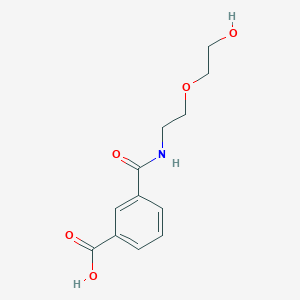
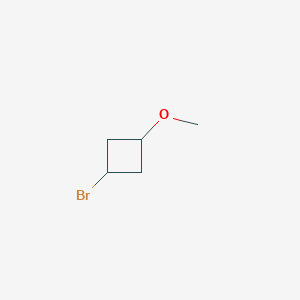
![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
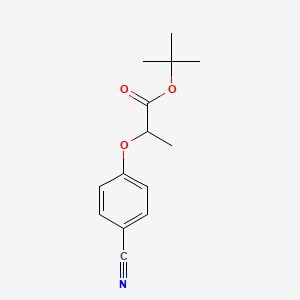


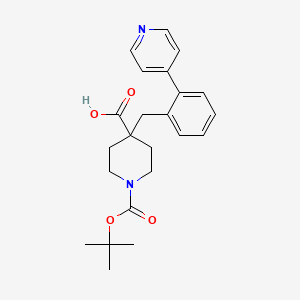
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
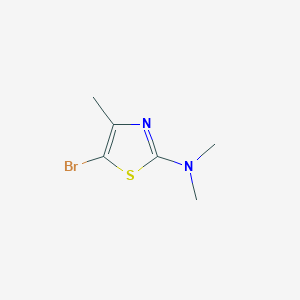
![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
